molecular formula C19H15F3N2O4 B2637390 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide CAS No. 1396812-33-1

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide

Cat. No.: B2637390
CAS No.: 1396812-33-1
M. Wt: 392.334
InChI Key: ZZTQVQHPFDWCHV-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via a carbonyl group to an azetidine (4-membered nitrogen-containing ring), which is further substituted with a carboxamide group attached to a 2-(trifluoromethyl)phenyl group. The benzodioxole scaffold is commonly associated with bioactivity, such as enzyme inhibition or receptor modulation, as seen in related compounds .

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4/c20-19(21,22)13-3-1-2-4-14(13)23-17(25)12-8-24(9-12)18(26)11-5-6-15-16(7-11)28-10-27-15/h1-7,12H,8-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTQVQHPFDWCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling Reactions: The final step involves coupling the benzodioxole and azetidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: Its unique structural properties make it suitable for use in the development of advanced materials.

    Biological Studies: The compound can be used to study biological pathways and molecular interactions.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The benzodioxole ring and trifluoromethyl group can interact with enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound A : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
  • Structure : Benzodioxole linked to a hydrazinecarboxamide group with a 2-chlorophenyl substituent and an imidazole side chain.
  • Key Features : The (E)-configured imine and chlorophenyl group differentiate it from the target compound. Unlike the azetidine ring in the target, this compound uses a propylidene-hydrazine backbone.
  • Synthesis/Characterization : Confirmed via single-crystal X-ray analysis using SHELX programs .
Compound B : Razaxaban (DPC 906, BMS-561389)
  • Structure: Benzisoxazole P1 ligand, trifluoromethylpyrazole core, and a fluoro-phenyl group with a dimethylaminomethyl-imidazole side chain.
  • Key Features : Shares the trifluoromethyl group and aromatic heterocycles (benzisoxazole vs. benzodioxole) but employs a pyrazole-carboxamide scaffold instead of azetidine.
  • Pharmacology : Potent factor Xa inhibitor with high selectivity, oral bioavailability, and efficacy in antithrombotic models .
Compound C : 4-{1-[(2H-1,3-Benzodioxole-5-Carbonyl)Amino]-2-[(2-Methoxyethyl)Amino]-2-Oxoethyl}-N-(3-Chlorophenyl)Piperidine-1-Carboxamide
  • Structure : Benzodioxole-carbonyl linked to a piperidine-carboxamide scaffold with a 3-chlorophenyl group and methoxyethyl side chain.
  • Key Features : Replaces the azetidine ring with a piperidine ring, altering ring strain and conformational flexibility. The chlorophenyl group contrasts with the trifluoromethylphenyl in the target compound .

Comparative Analysis Table

Parameter Target Compound Compound A Compound B (Razaxaban) Compound C
Core Structure Azetidine-carboxamide Hydrazinecarboxamide Pyrazole-carboxamide Piperidine-carboxamide
Aromatic Group 2-(Trifluoromethyl)phenyl 2-Chlorophenyl 2-Fluoro-4-(imidazolyl)phenyl 3-Chlorophenyl
Heterocyclic Motif Benzodioxole Benzodioxole + imidazole Benzisoxazole Benzodioxole
Molecular Weight Not reported ~500 (estimated) ~600 (estimated) 516.98 g/mol
Functional Groups Trifluoromethyl, carbonyl, azetidine Chloro, imidazole, hydrazine Trifluoromethyl, fluoro, imidazole Chloro, methoxyethyl, piperidine
Synthetic Confirmation Not reported Single-crystal X-ray (SHELX) Preclinical profiling Not explicitly reported
Bioactivity Not reported Not reported Factor Xa inhibition (IC50 < 10 nM) Not reported

Critical Insights

Benzodioxole (target, Compounds A, C) and benzisoxazole (Compound B) are bioisosteres; the oxygen-rich benzodioxole may enhance solubility, while benzisoxazole improves target selectivity .

Substituent Effects: The 2-(trifluoromethyl)phenyl group in the target compound likely increases lipophilicity and electron-withdrawing effects compared to chlorophenyl (Compounds A, C) or fluorophenyl (Compound B) . Imidazole (Compound A) and dimethylaminomethyl-imidazole (Compound B) side chains contribute to hydrogen bonding and charge interactions, absent in the target compound .

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide represents a novel class of benzodioxole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be described by its IUPAC name: 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide . The synthesis typically involves multi-step organic reactions that integrate the benzodioxole moiety with azetidine and trifluoromethyl phenyl groups. This structural composition is crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H18F3N2O3
Molecular Weight364.34 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds similar to the target compound have been evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells.

Case Study: Cytotoxicity Evaluation

In a study evaluating a series of benzodioxole-based thiosemicarbazone derivatives, one compound demonstrated significant cytotoxicity with an IC50 value of 5 µM against A549 cells. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial membrane potential .

Enzyme Inhibition

Another critical aspect of the biological activity is the inhibition of key enzymes involved in metabolic pathways. The compound has been tested for its inhibitory effects on α-amylase, which is relevant for diabetes management.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
1-(2H-1,3-benzodioxole...)α-Amylase0.85
1-(2H-1,3-benzodioxole...)BuChENot significant

Mechanistic Insights

The anticancer activity is believed to involve multiple pathways:

  • Apoptosis Induction : Flow cytometry analyses revealed significant early and late apoptotic effects in treated cancer cells.
  • DNA Synthesis Inhibition : The compound exhibited DNA synthesis inhibitory activity, which is crucial for cancer cell proliferation .

Safety Profile

Safety assessments are essential when considering new therapeutic agents. The compound has shown low toxicity levels in normal cell lines (IC50 > 150 µM), indicating a favorable safety profile compared to its cytotoxic effects on cancer cells .

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